amine hydrochloride CAS No. 21645-93-2](/img/structure/B1430983.png)
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to a range of effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Analyse Biochimique
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2R and D3R subtypes . These interactions are crucial in modulating neurotransmitter levels and influencing neurochemical pathways. Additionally, the compound’s structure allows it to participate in free radical cyclization cascades, which are essential for synthesizing complex polycyclic benzofuran compounds .
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride on various cell types and cellular processes are profound. In neurotoxicity studies, it has shown potential in protecting against cocaine-induced neurotoxicity by modulating dopamine levels in SH-SY5Y cell cultures . This compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with dopaminergic receptors and histaminergic receptor ligands . These interactions help in maintaining cellular homeostasis and preventing neurodegenerative effects.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a ligand for dopaminergic receptors, particularly D2R and D3R, modulating their activity and influencing neurotransmitter release . The compound also participates in enzyme inhibition or activation, affecting various biochemical pathways. Its ability to form stable complexes with target proteins enhances its therapeutic potential in treating neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride change over time. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective properties without significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased lactate dehydrogenase release have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions to form metabolites that are excreted from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, where it exerts its neuroprotective effects . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is critical for its activity and function. The compound is predominantly localized in the cytoplasm and interacts with intracellular receptors and enzymes . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective participation in biochemical reactions and therapeutic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound, ensuring high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the ethyl and methylamine groups.
2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.
Benzothiophene: A sulfur analog of benzofuran with comparable properties.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and amine functionalities makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11;/h3-6,8,11-12H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWHVYBAENDVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2O1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)
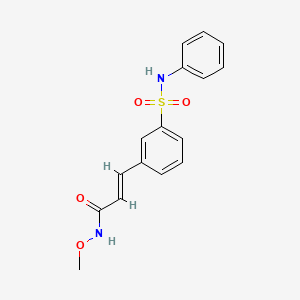
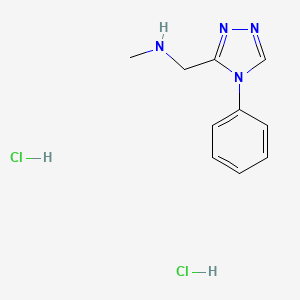
![N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1430904.png)
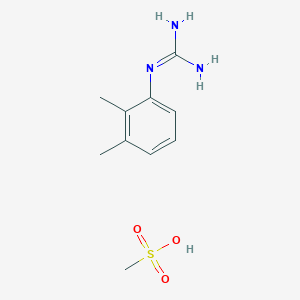
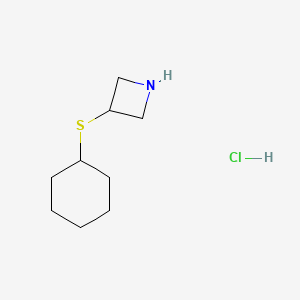
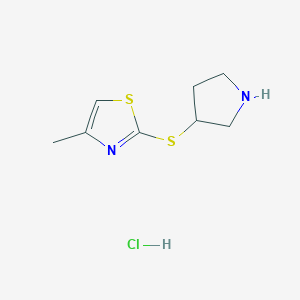
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
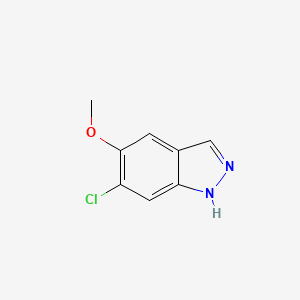
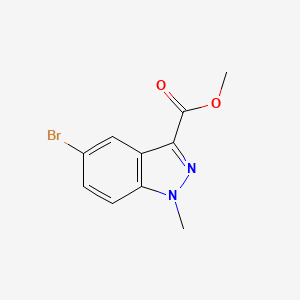

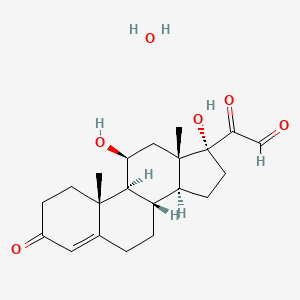
![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
